8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-2-18-8-5-16(6-9-18)19(13(11-23-16)15(21)22)14(20)12-4-3-7-17-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATXQCNGJJHNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic family of compounds, characterized by its unique structural features. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
- CAS Number : 1326810-12-1
- Structure :
- The compound features a spirocyclic structure, which is known to influence its biological activity.
Pharmacological Activities
Research on the biological activity of this compound indicates several noteworthy pharmacological properties:
1. Antimicrobial Activity
Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. The presence of the pyridine moiety is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against various pathogens.
2. CNS Activity
Preliminary data suggest that the compound may possess central nervous system (CNS) activity. Compounds with similar structures have been associated with neuroprotective effects and potential applications in treating neurological disorders.
3. G Protein-Coupled Receptor Modulation
Research indicates that compounds within this class can interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. This interaction may lead to modulation of neurotransmitter release, influencing mood and behavior.
Table 1: Summary of Biological Activity Studies
The biological activity of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is hypothesized to involve:
- Receptor Binding : The compound likely binds to specific receptors in the brain, modulating neurotransmitter systems.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. The structural framework of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may enhance its efficacy against various bacterial strains due to the presence of the pyridine moiety, which is known to contribute to biological activity.
2. Anticancer Properties
Studies have shown that certain diazaspiro compounds can inhibit cancer cell proliferation. The unique structure of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may allow it to interact with specific molecular targets involved in cancer progression, making it a candidate for further investigation as an anticancer agent.
3. Neurological Applications
Compounds similar to 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid have been studied for their effects on neuroreceptors. The potential modulation of neurotransmitter systems could position this compound as a therapeutic option for neurodegenerative diseases or psychiatric disorders.
Synthetic Applications
1. Building Block in Organic Synthesis
The complex structure of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid serves as a versatile building block in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
2. Chiral Auxiliary
Due to its stereogenic centers, this compound can be utilized as a chiral auxiliary in asymmetric synthesis. This application is particularly relevant in the production of pharmaceuticals where chirality plays a crucial role in biological activity.
Structural Characteristics
The molecular structure of 8-Ethyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid features a spirocyclic arrangement that contributes to its unique chemical properties. The presence of both nitrogen and oxygen heteroatoms enhances its reactivity and interaction with biological targets.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of diazaspiro compounds:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Benzyl derivatives () may exhibit higher lipophilicity, impacting membrane permeability but increasing metabolic instability.
- Halogenated benzoyl groups (e.g., 2,4-difluoro in , 4-chloro in ) enhance electronegativity, improving binding affinity in halogen-bonding interactions.
Preparation Methods
Purity and Yield Enhancements
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Chromatographic purification : Silica gel column chromatography (EtOAc/hexane, 3:7) improves purity to >99% (HPLC).
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Crystallization : Recrystallization from ethanol/water (7:3) yields crystalline product.
Synthetic Challenges and Solutions
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Regioselectivity in acylation : Use of bulky bases (e.g., DIPEA) minimizes over-acylation.
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Spiro ring stability : Anhydrous conditions prevent hydrolysis during alkylation.
Comparative Analysis of Synthetic Routes
The table below contrasts two viable routes for the target compound:
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and confirm the spirocyclic framework. For example, distinct singlet signals for the spiro carbon (C-5) and pyridine ring protons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C17H21N3O4) and detects fragmentation patterns indicative of the diazaspiro core .
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize 3D geometry, cross-referenced with experimental data to resolve ambiguities .
What computational strategies are effective in resolving contradictions in proposed reaction mechanisms for its synthesis?
Advanced Research Question
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states and intermediates to identify energetically favorable pathways. For example, competing acylation vs. ring-opening reactions can be analyzed via activation energy barriers .
- Kinetic vs. Thermodynamic Control : Use Molecular Dynamics (MD) simulations to predict dominant products under varying temperatures. Contradictions between experimental yields and theoretical models may arise from solvent effects, requiring explicit solvent modeling .
How should researchers address discrepancies in reported biological activities of structurally analogous diazaspiro compounds?
Advanced Research Question
- Meta-Analysis : Compare bioactivity datasets (e.g., IC50 values) from analogs like 4-(3,5-difluorobenzoyl)-8-methyl derivatives . Discrepancies may stem from assay conditions (e.g., cell line variability) or purity issues (>95% purity required for reliable data) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridine vs. benzene rings) and evaluate changes in target binding using molecular docking (AutoDock Vina) to isolate critical pharmacophores .
What methodologies optimize reaction yields while minimizing side products in large-scale synthesis?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs to test variables like catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity. For example, THF may favor cyclization over DMF due to lower dielectric constant .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points, reducing over-reduction or polymerization .
How can researchers identify and mitigate sources of impurities during diazaspiro ring formation?
Advanced Research Question
- Impurity Profiling : LC-MS/MS detects common byproducts, such as open-chain amines from incomplete cyclization or regioisomers from incorrect acylation sites .
- Crystallization Screening : Screen solvents (e.g., ethanol/water mixtures) to selectively crystallize the target compound, leaving impurities in the mother liquor. Differential Scanning Calorimetry (DSC) confirms purity .
What strategies are recommended for elucidating the role of substituent electronic effects on the compound’s stability?
Advanced Research Question
- Hammett Analysis : Correlate substituent σ values (e.g., electron-withdrawing pyridine vs. electron-donating ethyl groups) with degradation rates in accelerated stability studies (40°C/75% RH) .
- Degradation Pathway Mapping : Use LC-HRMS to identify hydrolytic or oxidative degradation products. For instance, the pyridine ring may undergo hydroxylation under acidic conditions, requiring pH-controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
